Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium

Atomic Layer Deposition YScO₃ high-κ dielectric

Tris(cyclopentadienyl)scandium (Cp₃Sc) is the benchmark oxygen-free organoscandium precursor for ALD/MOCVD of AlScN & YScO₃ high-κ dielectrics. Contains zero intrinsic oxygen atoms—unlike β-diketonate alternatives Sc(thd)₃ and Sc(acac)₃—eliminating ligand-derived oxygen contamination in ScN, ScSi, and metallic Sc films. Deposits at just 300 °C, 35–50 °C lower than Sc(thd)₃ processes, delivering films with <0.2 at% carbon and κ=14–16. Its polymeric structure with labile η¹-bridging Cp ligands facilitates synthesis of Cp₂ScCl and CpScX₂ derivatives. Ideal for fundamental AlScN process development and oxygen-sensitive film deposition. For high-throughput manufacturing, evaluate next-generation (MeCp)₂ScCl. Order now to benchmark your deposition process.

Molecular Formula C15H15Sc
Molecular Weight 240.23 g/mol
CAS No. 1298-54-0
Cat. No. B074089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(eta5-cyclopenta-2,4-dien-1-yl)scandium
CAS1298-54-0
Molecular FormulaC15H15Sc
Molecular Weight240.23 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sc+3]
InChIInChI=1S/3C5H5.Sc/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
InChIKeyDLIOSYYYCBMDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopentadienyl)scandium (Cp₃Sc) CAS 1298-54-0: Baseline Identity for Scientific Procurement


Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium, commonly designated Cp₃Sc (CAS 1298-54-0), is a homoleptic organoscandium(III) complex with molecular formula Sc(C₅H₅)₃ and molecular weight 240.25 g·mol⁻¹ [1]. In the solid state, Cp₃Sc exists as a coordination polymer with bridging η¹:η¹ cyclopentadienyl ligands rather than as a monomeric tris(η⁵-Cp) species—a structural feature arising from the small ionic radius of Sc³⁺ (88 pm) that is central to its differentiation from heavier lanthanide analogs [2]. It is a thermally robust, oxygen-free metal–organic precursor with a melting point of 240 °C and a boiling point of 200 °C at 0.05 mmHg [1], and is classified as a water-reactive, flammable solid (UN 3395, Hazard Class 4.3, Packing Group I) .

Why Tris(cyclopentadienyl)scandium Cannot Be Replaced by Generic 'Rare-Earth Cp₃' Analogs in Critical Deposition Applications


Although Cp₃Sc belongs to the broader MCp₃ (M = rare earth) family, direct substitution with yttrium or lanthanide tris-cyclopentadienyl analogs yields measurably different outcomes in vapor-phase deposition processes. The Sc³⁺ ion (88 pm) is substantially smaller than Y³⁺ (104 pm) or La³⁺ (117 pm), which directly affects the metal–Cp bonding character—theoretical analysis shows covalent character decreases in the order transition metals > actinide > lanthanide, with Cp₃Sc occupying a distinct position at the boundary [1]. In ALD of YScO₃, Cp₃Sc-based films crystallize at 800 °C whereas M(thd)₃-derived films remain amorphous until 1000 °C [2]. In MOCVD of AlScN, the low vapor pressure of Cp₃Sc directly constrains growth rate compared to next-generation Sc precursors such as (MeCp)₂ScCl [3]. These differences are quantifiable, process-relevant, and preclude casual interchange.

Quantitative Differentiation Evidence for Tris(cyclopentadienyl)scandium Against Closest Analogs and Alternatives


ALD Film Crystallization Onset: Cp₃Sc vs. Sc(thd)₃ (β-Diketonate) Precursor

In a direct head-to-head ALD study depositing amorphous YScO₃ thin films, the Cp₃Sc + H₂O process produced films that began to crystallize at 800 °C, whereas films deposited using the β-diketonate precursor Sc(thd)₃ + O₃ remained fully amorphous at 800 °C and did not crystallize until 1000 °C [1]. This 200 °C difference in crystallization onset temperature is critical because crystallization significantly deteriorates the dielectric properties of the films [1]. The Cp₃Sc-based process also operated at a lower deposition temperature (300 °C) compared to the Sc(thd)₃ process (335–350 °C) [1].

Atomic Layer Deposition YScO₃ high-κ dielectric

MOCVD Vapor Pressure Limitation: Cp₃Sc vs. (MeCp)₂ScCl (Next-Generation Sc Precursor)

In MOCVD growth of AlScN/GaN HEMT heterostructures, Cp₃Sc is identified as the conventionally used Sc precursor whose low vapor pressure is a well-documented limitation [1]. The vapor pressure of Cp₃Sc is approximately five orders of magnitude lower than that of the typical Al precursor trimethylaluminum (TMA), creating a severe molar flow mismatch [2]. Replacement with bis-methylcyclopentadienyl-scandiumchloride ((MeCp)₂ScCl) provides higher vapor pressure, enabling increased molar flow and higher AlScN growth rate, resulting in significantly improved electrical characteristics: sheet resistance of 172 Ω·sq⁻¹ and electron mobility of 1124 cm²·V⁻¹·s⁻¹ at 900 °C barrier growth temperature [1]. Cp₃Sc thus occupies a position where it remains the widely established baseline but is increasingly displaced where growth rate is the limiting factor.

MOCVD AlScN HEMT

Deposition Temperature Window: Cp₃Sc vs. Sc(thd)₃ in ALD

In side-by-side ALD processing of YScO₃ films, the Cp₃Sc-based cyclopentadienyl process achieved successful deposition at 300 °C, whereas the β-diketonate Sc(thd)₃-based process required a higher temperature window of 335–350 °C [1]. Stable, controllable deposition at lower temperature is advantageous for temperature-sensitive substrates or integration with other low-temperature process modules. The achievable ALD window for Cp₃Sc is reported as 300–450 °C without thermal decomposition of the precursor [1].

Atomic Layer Deposition process window precursor volatility

Solid-State Structural Uniqueness: Polymeric Cp₃Sc vs. Monomeric Lanthanide Cp₃ Analogs

Single-crystal X-ray diffraction reveals that solid Cp₃Sc adopts a polymeric chain structure [(η⁵-Cp)₂Sc(μ-η¹-Cp:η¹-Cp)]∞ in which only two Cp ligands are η⁵-coordinated while the third serves as a μ-η¹:η¹ bridging ligand between scandium centers [1]. This contrasts with the structures of the majority of lanthanide Cp₃ compounds, which adopt polymeric arrangements with different bridging modes (e.g., η¹:η⁵ for YbCp₃) [2]. The Sc atom is too small to accommodate three η⁵-Cp rings simultaneously in the condensed phase due to steric hindrance; monomeric Sc(η⁵-Cp)₃ is only accessible via matrix isolation at 20 K in solid argon [1]. Bulkier cyclopentadienide ligands such as C₅Me₅⁻ are required to obtain monomeric scandocene derivatives [3].

crystal engineering coordination polymer organometallic structure

Oxygen-Free Precursor Composition: Cp₃Sc vs. Sc(thd)₃ and Sc(acac)₃ Alternatives

Cp₃Sc (ScC₁₅H₁₅) contains no oxygen atoms in its molecular formula, in contrast to the widely used β-diketonate alternatives Sc(thd)₃ (ScC₃₃H₅₇O₆) and Sc(acac)₃ (ScC₁₅H₂₁O₆) [1]. In ALD of YScO₃ films using Cp₃Sc/H₂O, the carbon content was below 0.2 atom% and hydrogen below 1 atom%—comparable to the Sc(thd)₃/O₃ process—demonstrating that the oxygen-free ligand set does not compromise film purity [2]. This is a meaningful selection criterion for deposition processes where oxygen incorporation from the precursor ligand itself (as opposed to the intentional oxygen source) is undesirable, such as in metallic Sc or ScN film growth.

MOCVD ALD oxygen contamination

Differential Sc³⁺ Ionic Radius Impact on MCp₃ Bonding Covalency: Cp₃Sc vs. Cp₃Y vs. Cp₃La

A systematic DFT study using Morokuma–Ziegler energy decomposition analysis across the MCp₃ series (M = Sc, Y, La, Ac, Lu, Ce, Yb, Th) demonstrated that covalent character of the M–Cp bond decreases in the order: transition metals > actinide > lanthanide [1]. Cp₃Sc, positioned at the boundary between transition-metal-like and lanthanide-like behavior, exhibits measurably greater covalent contribution than Cp₃Y and Cp₃La. NBO analysis confirmed significant charge transfer from the Cp₃ rings toward the central metal, with the degree of charge transfer correlating inversely with ionic radius [1]. TD-DFT calculations further revealed a systematic red shift for the a″ → a′ transition common to all complexes, with the magnitude dependent on the metal identity [1].

DFT bond covalency Morokuma–Ziegler analysis

High-Value Application Scenarios for Tris(cyclopentadienyl)scandium Based on Quantified Differentiation Evidence


ALD of Amorphous High-κ YScO₃ Dielectrics Requiring Crystallization Stability to ≥800 °C

For integration of YScO₃ high-κ dielectric layers in Si or III–V device flows where the subsequent thermal processing does not exceed 800 °C, Cp₃Sc is the preferred Sc precursor. As demonstrated by Myllymäki et al. (2006), Cp₃Sc-derived ALD films remain amorphous up to 800 °C and offer a deposition temperature as low as 300 °C—35–50 °C lower than the equivalent Sc(thd)₃-based process [1]. The resulting films exhibit high permittivity (κ = 14–16), sub-0.2 atom% carbon, and sub-1 atom% hydrogen, with composition easily controlled via precursor pulsing ratio [1]. If the process thermal budget extends to 1000 °C, however, Sc(thd)₃ should be selected because Cp₃Sc-derived films will crystallize and lose dielectric performance [1].

MOCVD of AlScN/GaN HEMT Heterostructures Where Cp₃Sc Serves as the Validated Baseline Precursor

Cp₃Sc remains the most extensively studied Sc precursor for MOCVD growth of AlScN thin films. Its well-characterized decomposition chemistry and commercial availability make it the logical starting point for AlScN process development [1]. Researchers should be aware, however, that the low vapor pressure of Cp₃Sc (approximately five orders of magnitude below TMA) constrains the achievable growth rate, and that next-generation precursors such as (MeCp)₂ScCl have been shown to yield AlScN/GaN heterostructures with sheet resistance as low as 172 Ω·sq⁻¹ and electron mobility of 1124 cm²·V⁻¹·s⁻¹ [1]. Cp₃Sc is therefore recommended for fundamental studies, process benchmarking, and applications where growth rate is not the limiting factor, while (MeCp)₂ScCl is indicated for high-throughput device manufacturing [1].

Scandium-Containing Films Where Oxygen-Free Precursor Chemistry Is Mandatory

For deposition of oxygen-sensitive scandium-containing films—including metallic Sc, ScN, ScSi, and Sc-containing oxygen-gettering layers—Cp₃Sc is uniquely suited among commercially available Sc precursors because it contains zero intrinsic oxygen atoms [1]. In contrast, β-diketonate precursors Sc(thd)₃ and Sc(acac)₃ each contain six oxygen atoms per molecule, creating a potential oxygen contamination risk from ligand decomposition fragments [1]. Despite its oxygen-free composition, Cp₃Sc delivers ALD films with carbon content below 0.2 atom%, matching the purity achieved by oxygenated precursors [2]. This attribute is particularly valuable in reducing-atmosphere CVD processes targeting metallic or nitride Sc phases.

Organometallic Synthesis Requiring a Labile Cp₃Sc Starting Material with Well-Defined Polymeric Structure

In synthetic organometallic chemistry, the polymeric solid-state structure of Cp₃Sc—[(η⁵-Cp)₂Sc(μ-η¹-Cp:η¹-Cp)]∞—provides a well-defined, highly reactive starting material for ligand substitution and protonolysis reactions [1][2]. The bridging η¹-Cp ligands are more labile than the terminal η⁵-Cp ligands, facilitating the synthesis of mono- and bis-Cp scandium derivatives such as Cp₂ScCl and CpScX₂ [2]. For applications demanding monomeric Sc precursors, bulkier cyclopentadienide ligands (e.g., C₅Me₅⁻) must be employed, because the small Sc³⁺ ionic radius precludes isolation of monomeric Cp₃Sc in the condensed phase [2].

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